2-(2-Ethoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound characterized by its complex molecular structure and diverse applications in organic synthesis and medicinal chemistry. Its molecular formula is with a molecular weight of approximately 293.13 g/mol. This compound is notable for its potential use as a reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
The compound falls under the category of dioxaborolanes, which are cyclic boron-containing compounds known for their utility in organic synthesis. The presence of the nitrophenyl and ethoxy groups enhances its reactivity and solubility properties. It is classified as a boronic acid derivative, which plays a crucial role in Suzuki coupling reactions and other cross-coupling methodologies.
The synthesis of 2-(2-Ethoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved through several methods. A common approach involves the reaction of 2-(2-Ethoxy-5-nitrophenyl)boronic acid with a suitable reagent that facilitates the formation of the dioxaborolane ring.
The molecular structure of 2-(2-Ethoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features a dioxaborolane ring with two ethyl groups attached to the boron atom. The nitrophenyl group provides additional electronic effects that influence the compound's reactivity.
CC1(C)OB(OC1(C)C)c2cc(ccc2F)[N+]([O-])=O
FXEVKZIXXGDLFW-UHFFFAOYSA-N
This structure allows for various interactions with nucleophiles during chemical reactions.
The compound participates in several significant chemical reactions:
The mechanism of action for 2-(2-Ethoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily revolves around its ability to form stable complexes with transition metals such as palladium or nickel during cross-coupling reactions.
The physical properties of 2-(2-Ethoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
Chemical properties include:
This compound has significant applications in various fields:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5